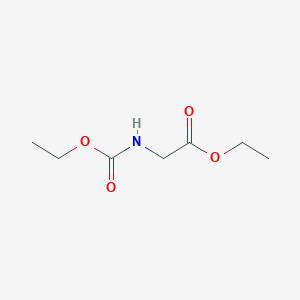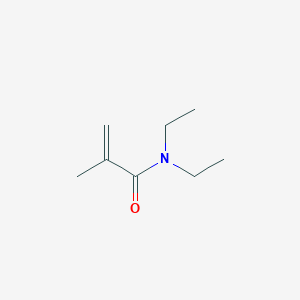
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-
描述
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, is a compound that belongs to the class of phosphinic amides These compounds are characterized by the presence of a phosphorus atom bonded to an amide group and a triphenylphosphoranylidene group
准备方法
Synthetic Routes and Reaction Conditions
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, can be synthesized through various methods. One efficient approach involves the reaction of diarylphosphine oxides with amines via electrosynthesis. This method allows for the production of phosphinic amides in one step with good to excellent yields under mild and metal-free conditions . Another method involves the highly diastereoselective synthesis of P-stereogenic phosphinic amides via directed ortho lithiation of diphenylphosphinic amides with tert-butyllithium followed by electrophilic quench reactions .
Industrial Production Methods
While specific industrial production methods for phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, are not widely documented, the general principles of electrosynthesis and directed ortho lithiation can be scaled up for industrial applications. These methods offer the advantages of high efficiency, selectivity, and the potential for large-scale production.
化学反应分析
Types of Reactions
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from the reactions of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, include phosphine oxides, phosphine derivatives, and substituted phosphinic amides. These products have various applications in organic synthesis and material science.
科学研究应用
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, has several scientific research applications, including:
Medicine: The compound may be explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Phosphinic amides are used in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism of action of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, involves its interaction with molecular targets through its phosphorus and amide groups. The compound can form stable complexes with metal ions and other electrophiles, facilitating various chemical transformations. The molecular pathways involved include the formation of P-stereogenic centers and the stabilization of reactive intermediates.
相似化合物的比较
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, can be compared with other similar compounds, such as:
Phosphine oxides: These compounds share similar oxidation states and reactivity but differ in their structural properties.
Phosphine derivatives: These compounds have similar phosphorus chemistry but vary in their functional groups and applications.
Substituted phosphinic amides: These compounds have different substituents on the phosphorus atom, leading to variations in reactivity and applications.
属性
IUPAC Name |
diphenylphosphanylimino(triphenyl)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NP2/c1-6-16-26(17-7-1)32(27-18-8-2-9-19-27)31-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYWXVVBIMUJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178811 | |
| Record name | Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24082-36-8 | |
| Record name | P,P-Diphenyl-N-(triphenylphosphoranylidene)phosphinous amide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24082-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024082368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















